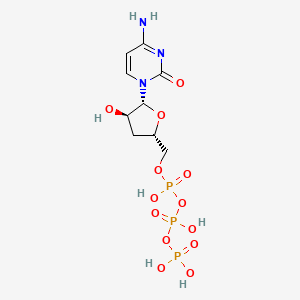

3'-Deoxy-cytidine-5'-triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3'-Deoxy-cytidine-5'-triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H16N3O13P3 and its molecular weight is 467.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

3'-Deoxy-cytidine-5'-triphosphate (ddhCTP) is an important nucleotide analogue with significant applications in scientific research, particularly in virology and medicinal chemistry. This article explores its synthesis, mechanisms of action, and various applications in detail, supported by data tables and case studies.

Synthesis of this compound

The synthesis of ddhCTP involves several chemical transformations that facilitate its production on a gram scale. A robust method has been developed utilizing a 2'-silyl ether protection strategy, allowing for selective synthesis and purification of the triphosphate form. This method has been detailed in various studies, highlighting the scalability and efficiency of the synthesis process .

Table 1: Synthesis Overview

| Step | Description | Yield |

|---|---|---|

| 1 | Protection of 2' hydroxyl group | High |

| 2 | Phosphorylation to triphosphate | Moderate |

| 3 | Purification via chromatography | High |

Antiviral Research

The primary application of ddhCTP lies in its antiviral properties. It has been shown to inhibit the replication of several viruses by targeting their polymerases. The development of prodrugs that enhance the intracellular levels of ddhCTP has opened new avenues for antiviral therapy.

Case Study: Prodrug Development

A recent study synthesized a phosphoramidate prodrug of ddhCTP that significantly increased its efficacy against Zika and West Nile viruses in cell cultures while maintaining low toxicity to host cells . This prodrug approach represents a promising strategy for enhancing the therapeutic potential of nucleotide analogues.

Cancer Research

In addition to its antiviral applications, ddhCTP is being explored for its potential in cancer research. Its ability to interfere with nucleic acid synthesis may provide a pathway for developing novel anticancer therapies.

Case Study: Inhibition of Tumor Growth

Research indicates that compounds similar to ddhCTP can inhibit tumor cell proliferation by inducing apoptosis through mechanisms involving caspase activation . These findings suggest that further exploration into the use of ddhCTP analogues could yield effective cancer treatments.

Metabolomic Studies

Recent studies have identified ddhC (the parent compound) as significant in the activation of pyrimidine pathways during viral infections. This suggests that measuring levels of ddhCTP could serve as a biomarker for disease severity and therapeutic response in viral infections .

Propiedades

Número CAS |

69383-05-7 |

|---|---|

Fórmula molecular |

C9H16N3O13P3 |

Peso molecular |

467.16 g/mol |

Nombre IUPAC |

[[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O13P3/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 |

Clave InChI |

CHKFLBOLYREYDO-SHYZEUOFSA-N |

SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

SMILES isomérico |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

SMILES canónico |

C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Sinónimos |

3'-dCTP 3'-deoxycytidine 5'-triphosphate 3'-deoxycytidine triphosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.